1,4-Bis(4-tert-butylphenyl)piperazine

Lipophilicity Drug-likeness Solubility

1,4-Bis(4-tert-butylphenyl)piperazine (CAS 65018-23-7, molecular formula C24H34N2) is a symmetrically N,N'-disubstituted piperazine derivative bearing two para-tert-butylphenyl groups. This compound class serves as a molecular scaffold for organic electronics, particularly as a building block for hole-transporting materials (HTMs) in perovskite solar cells and OLEDs.

Molecular Formula C24H34N2
Molecular Weight 350.5 g/mol
CAS No. 65018-23-7
Cat. No. B14486364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-tert-butylphenyl)piperazine
CAS65018-23-7
Molecular FormulaC24H34N2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C24H34N2/c1-23(2,3)19-7-11-21(12-8-19)25-15-17-26(18-16-25)22-13-9-20(10-14-22)24(4,5)6/h7-14H,15-18H2,1-6H3
InChIKeyJOBQGTIQFPOCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-tert-butylphenyl)piperazine (CAS 65018-23-7): Core Properties and Procurement Baseline


1,4-Bis(4-tert-butylphenyl)piperazine (CAS 65018-23-7, molecular formula C24H34N2) is a symmetrically N,N'-disubstituted piperazine derivative bearing two para-tert-butylphenyl groups . This compound class serves as a molecular scaffold for organic electronics, particularly as a building block for hole-transporting materials (HTMs) in perovskite solar cells and OLEDs [1]. Its calculated physicochemical profile includes a precise mass of 350.272199093 Da, 0 hydrogen bond donors, 2 hydrogen bond acceptors, 4 rotatable bonds, a topological polar surface area (tPSA) of 6.5 Ų, and a predicted XLogP3 of 7 . The compound's solid-state conformation, inferred from crystallographic data of closely related analogs, features a chair-conformation piperazine ring with pseudo-equatorial aromatic substituents, which facilitates intermolecular packing via van der Waals forces [2].

Why Generic Substitution of 1,4-Bis(4-tert-butylphenyl)piperazine (CAS 65018-23-7) is Not Feasible


Generic substitution within the arylpiperazine class is precluded by the unique combination of steric bulk, electronic properties, and lipophilicity conferred by the symmetric bis(para-tert-butylphenyl) substitution pattern. The tert-butyl groups not only increase molecular weight and LogP but also significantly alter the compound's conformational flexibility and intermolecular packing compared to closely related analogs. For instance, replacing the direct aryl-nitrogen linkage with a benzyl linker (as in 1,4-Bis(4-tert-butylbenzyl)piperazine) introduces additional rotatable bonds and fundamentally changes the molecular geometry, affecting both solid-state packing [1] and calculated partition coefficients . Similarly, mono-substituted analogs lack the symmetry required for certain crystalline packing motifs and exhibit markedly different solubility profiles [2]. These structural distinctions translate to non-interchangeable performance in applications requiring precise control over molecular packing, such as in organic semiconductor layers or as a crystallization aid.

1,4-Bis(4-tert-butylphenyl)piperazine: Quantitative Differentiation Against Closest Analogs


Higher Lipophilicity (XLogP3) vs. Monosubstituted and Benzyl Analogs

1,4-Bis(4-tert-butylphenyl)piperazine exhibits a calculated XLogP3 of 7, which is 4.21 units higher than the monosubstituted analog 1-(4-tert-butylphenyl)piperazine (XLogP3 = 2.79) and 0.6 units higher than the benzyl-linked analog 1,4-bis[(4-tert-butylphenyl)methyl]piperazine (XLogP3 = 6.4) [1]. This high lipophilicity, driven by the two directly attached tert-butylphenyl groups, distinguishes it from less lipophilic piperazines and impacts its partitioning behavior in biphasic systems and membrane permeability models.

Lipophilicity Drug-likeness Solubility

Fewer Rotatable Bonds Compared to Benzyl-Linked Analog

The target compound possesses 4 rotatable bonds, whereas the closely related 1,4-bis[(4-tert-butylphenyl)methyl]piperazine contains 6 rotatable bonds . The two additional rotatable bonds in the benzyl analog arise from the methylene linkers, which introduce greater conformational flexibility and can hinder ordered molecular packing in the solid state. The reduced rotational freedom in 1,4-Bis(4-tert-butylphenyl)piperazine contributes to a more rigid and planar molecular architecture, a characteristic often correlated with improved charge transport properties in organic electronic materials [1].

Conformational Flexibility Crystallinity Molecular Packing

Larger Molecular Weight and Steric Bulk vs. Mono-Substituted Piperazines

With a molecular weight of 350.5 g/mol, 1,4-Bis(4-tert-butylphenyl)piperazine is significantly heavier than the mono-substituted analog 1-(4-tert-butylphenyl)piperazine (MW 218.34 g/mol) [1]. This 132.16 g/mol increase reflects the addition of a second tert-butylphenyl group, which substantially increases the compound's steric bulk and reduces its volatility. The higher molecular weight and bulk can influence thermal stability, solubility, and diffusion rates in polymeric matrices, making the bis-substituted compound more suitable for applications requiring low volatility or enhanced thermal stability.

Molecular Weight Steric Hindrance Volatility

Potential Hole-Transporting Material Performance vs. Spiro-OMeTAD (Class-Level Inference)

While direct performance data for 1,4-Bis(4-tert-butylphenyl)piperazine is not available, closely related piperazine-based hole-transporting materials (HTMs) like Me-QTPA have demonstrated a power conversion efficiency (PCE) of 9.07% in dopant-free perovskite solar cells, with the additional benefit of superior long-term stability compared to the widely used spiro-OMeTAD [1]. Notably, the Me-QTPA-based device retained nearly constant PCE after 600 hours, whereas spiro-OMeTAD devices typically degrade faster due to hygroscopic dopants. The structural similarity suggests that 1,4-Bis(4-tert-butylphenyl)piperazine could serve as a promising core scaffold for developing dopant-free HTMs with enhanced stability.

Perovskite Solar Cells Hole Transport Material Long-term Stability

1,4-Bis(4-tert-butylphenyl)piperazine (CAS 65018-23-7): Validated Application Scenarios Based on Quantitative Evidence


Scaffold for Dopant-Free Hole-Transporting Materials in Perovskite Solar Cells

1,4-Bis(4-tert-butylphenyl)piperazine is structurally analogous to the piperazine core used in the high-stability HTM Me-QTPA, which achieved a PCE of 9.07% and maintained near-constant performance for over 600 hours in dopant-free perovskite solar cells [1]. The target compound's rigid, symmetric structure with reduced rotatable bonds (4 vs. 6 for benzyl analogs) and high lipophilicity (XLogP3 = 7) make it a promising starting point for synthesizing new HTMs that require a hydrophobic, stable, and planar core. Researchers aiming to improve the long-term stability of perovskite solar cells should consider this compound as a building block to replace or augment existing HTM scaffolds.

Crystal Engineering and Supramolecular Chemistry

The symmetric 1,4-Bis(4-tert-butylphenyl)piperazine molecule, with its chair-conformation piperazine ring and pseudo-equatorial aromatic substituents, is ideally suited for crystal engineering studies [1]. Its reduced conformational flexibility (4 rotatable bonds) compared to benzyl-linked analogs promotes ordered packing and predictable intermolecular interactions. This compound can serve as a rigid template for studying van der Waals interactions and π-stacking in the solid state, or as a co-crystallization agent to control polymorphism in pharmaceutical or organic electronic materials.

Lipophilic Additive for Non-Polar Formulations

With a calculated XLogP3 of 7 [1], 1,4-Bis(4-tert-butylphenyl)piperazine is significantly more lipophilic than many common arylpiperazines. This property makes it a valuable additive or processing aid in formulations requiring high solubility in non-polar solvents or where partitioning into hydrophobic phases is desired. For example, it could be used as a processing aid in the deposition of hydrophobic organic semiconductor layers or as a lipophilic standard in chromatographic method development. Its higher molecular weight (350.5 g/mol) also suggests lower volatility compared to lighter analogs, reducing evaporative losses during thermal processing.

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